molecular formula C8H20O2Si B3272113 Dimethyldipropoxysilane CAS No. 5621-09-0

Dimethyldipropoxysilane

Cat. No. B3272113
CAS RN: 5621-09-0
M. Wt: 176.33 g/mol
InChI Key: ZIDTUTFKRRXWTK-UHFFFAOYSA-N
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Description

Dimethyldipropoxysilane is a chemical compound with the molecular formula C8H20O2Si . It contains a total of 30 bonds, including 10 non-H bonds and 6 rotatable bonds .


Synthesis Analysis

The synthesis of compounds similar to Dimethyldipropoxysilane, such as polydimethylsiloxane, involves processes like synthesis, characterization, surface modifications, and formation of vital biodegradable films/membranes . Another study discusses the synthesis of bifunctional disiloxanes via subsequent hydrosilylation of alkenes and alkynes .


Molecular Structure Analysis

The molecular structure of Dimethyldipropoxysilane can be analyzed using various techniques. For instance, an interactive 3D visualization of Dimethyldipropoxysilane is provided by Mol-Instincts .

Scientific Research Applications

Polymerization and Cyclization

Dimethyldipropoxysilane has been explored for its potential in introducing functional groups into a silicate network. An investigation using high-resolution liquid nuclear magnetic resonance (NMR) and Fourier transform infrared spectrometry (FTIR) showed that dimethyldipropoxysilane undergoes rapid polymerization and cyclization under specific conditions. This process results in the formation of various cyclic and linear structures, which are essential in materials science (Zhang et al., 2003).

Silica Aerogels Reinforcement

The compound's effectiveness in enhancing the elastic recovery behavior of silica aerogels was examined. When used as a precursor in aerogel networks, dimethyldipropoxysilane contributed to improved elastic recovery and altered mechanical properties. This application is significant in the development of materials with specific structural and functional characteristics (Randall et al., 2013).

Sol-Gel Process Modification

Dimethyldipropoxysilane has been found to impact the sol-gel process of tetraethylorthosilicate (TEOS). The addition of this compound influences the gelation time and the formation of a siloxane network, which is crucial in the field of materials chemistry and the development of novel materials (Mah & Chung, 1995).

Interface Stabilization in Electrochemistry

This compound is utilized for stabilizing interfaces in Ni-rich oxide cathodes, showcasing its potential in electrochemical applications. Its ability to remove harmful components from electrolytes and protect cathodes against corrosion is critical in improving the performance and lifespan of electrochemical cells (Jang & Yim, 2017).

Antiadhesive and Antibacterial Properties

Studies have shown that dimethyldipropoxysilane can modify surfaces to exhibit antiadhesive and antibacterial characteristics. This is particularly important in medical and water industry applications, where preventing bacterial attachment and biofilm formation is crucial (Kręgiel & Niedzielska, 2014).

Catalytic Applications

Dimethyldipropoxysilane has been used as a catalyst in chemical reactions, such as the Henry reaction, demonstrating its versatility in organic synthesis and catalysis (Mei et al., 2010).

Epoxy Resin Modification

The compound is utilized in modifying epoxy resins, enhancing their thermal properties and fracture toughness. This application is significant in the development of advanced composite materials (Ma et al., 2010).

Crystallization Studies

Dimethyldipropoxysilane has been studied in crystallization processes, providing insights into the molecular structures and crystal packing of organosilicon compounds. This research contributes to the understanding of isomorphism in Group 14 elements (Fedyanin et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylaniline, indicates that it is a combustible liquid and may cause respiratory irritation, skin burns, eye damage, and is toxic if inhaled .

Future Directions

While specific future directions for Dimethyldipropoxysilane are not mentioned in the search results, there are general trends in the field of chemical synthesis and analysis. For instance, there is a growing interest in the development of nanomaterials and their potential applications .

properties

IUPAC Name

dimethyl(dipropoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDTUTFKRRXWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(C)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313877
Record name Dimethyldipropoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5621-09-0
Record name Dimethyldipropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5621-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldipropoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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